molecular formula C47H64N7O7PSi B12294025 N6-Me-rACEphosphoramidite

N6-Me-rACEphosphoramidite

Cat. No.: B12294025
M. Wt: 898.1 g/mol
InChI Key: GPLFLRPEMRRWIR-UHFFFAOYSA-N
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Description

N6-Me-rACEphosphoramidite, also known as N6-methyladenosine phosphoramidite, is a modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly significant in the field of epigenetics and RNA biology due to its role in RNA modifications. N6-methyladenosine is the most abundant internal modification in messenger RNA (mRNA) and plays a crucial role in regulating gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Me-rACEphosphoramidite typically involves the methylation of adenosine at the N6 position. One common method starts with the protection of the hydroxyl groups of adenosine using silyl protecting groups. The exocyclic amine is then protected by benzoylation or acetylation. The key step involves a BOP-mediated S_NAr reaction, where the protected adenosine is reacted with methylamine to introduce the methyl group at the N6 position .

Industrial Production Methods

In industrial settings, the synthesis of this compound is often automated to ensure high yield and purity. The process involves the use of automated oligonucleotide synthesizers, which can efficiently incorporate the phosphoramidite into oligonucleotides. The phosphoramidite is typically stored under refrigerated conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

N6-Me-rACEphosphoramidite undergoes various chemical reactions, including:

    Substitution: The replacement of hydrogen atoms with other functional groups.

    Oxidation and Reduction: Although less common, these reactions can occur under specific conditions.

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is N6-methyladenosine, which can be further modified to produce various oligonucleotides used in research and therapeutic applications .

Mechanism of Action

N6-Me-rACEphosphoramidite exerts its effects by introducing a methyl group at the N6 position of adenosine in RNA. This modification affects the stability, splicing, and translation of the modified RNA. The methyl group can alter the hydrophobicity, stacking properties, and hydrogen bonding of the nucleobase, leading to changes in RNA structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role in RNA modifications and its widespread presence in mRNA. Its ability to regulate gene expression through methylation makes it a valuable tool in both basic research and therapeutic applications .

Properties

Molecular Formula

C47H64N7O7PSi

Molecular Weight

898.1 g/mol

IUPAC Name

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C47H64N7O7PSi/c1-32(2)54(33(3)4)62(58-28-16-27-48)60-41-39(59-45(42(41)61-63(11,12)46(5,6)7)53-31-52-40-43(49-8)50-30-51-44(40)53)29-57-47(34-17-14-13-15-18-34,35-19-23-37(55-9)24-20-35)36-21-25-38(56-10)26-22-36/h13-15,17-26,30-33,39,41-42,45H,16,28-29H2,1-12H3,(H,49,50,51)

InChI Key

GPLFLRPEMRRWIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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